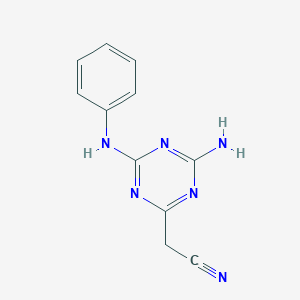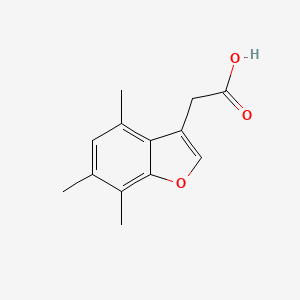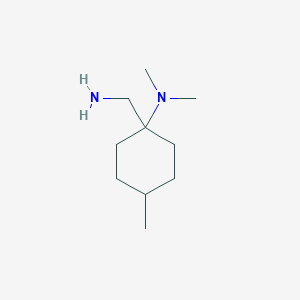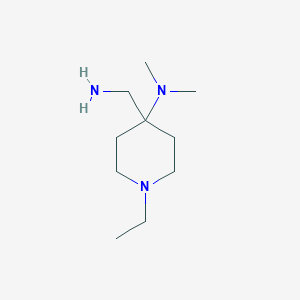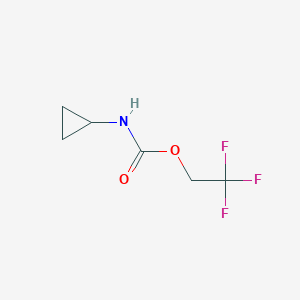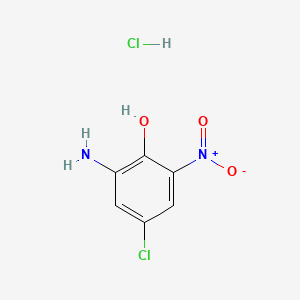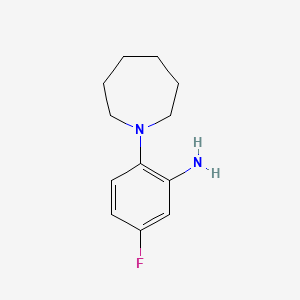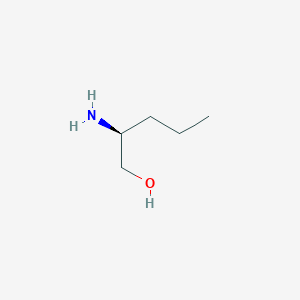
(S)-2-Aminopentan-1-ol
概要
説明
Synthesis Analysis
This involves understanding the methods and reactions used to synthesize the compound. It may involve multiple steps and different reagents .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This includes its reactivity, the conditions needed for reactions, and the products formed .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Properties
- Aminomethyloxy Derivatives of 1-(Propylsulfanyl)Pentane : Research by Dzhafarov et al. (2010) explored the synthesis of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, which were prepared through condensation of 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines. These compounds exhibited potential as antimicrobial additives to lubricating oils and antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Biocatalytic Synthesis
- Biocatalytic Routes to Chiral Aminodiols : Smith et al. (2010) demonstrated a multidisciplinary approach for the rapid establishment of biocatalytic routes to chiral aminodiols, focusing on the synthesis of (2S,3S)-2-aminopentane-1,3-diol. This involved the use of engineered Escherichi coli transketolase and ω-transaminase from Chromobacterium violaceum (Smith et al., 2010).
Microbial Production of Pentanol Isomers
- Engineering Microorganisms for Pentanol Isomer Synthesis : Cann and Liao (2009) focused on metabolic engineering of microbial strains for the production of pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which have potential applications as biofuels. The research emphasized the development of production methods for these isomers through microbial fermentations (Cann & Liao, 2009).
Catalyst-Controlled Chemoselectivity
- Acylation of 2-Aminopentane-1,5-diol Derivatives : Yoshida et al. (2012) explored the chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives using organocatalysis. This research showcased the selective introduction of an acyl group onto secondary hydroxy groups in the presence of primary ones, emphasizing molecular recognition events of the catalyst (Yoshida et al., 2012).
Synthesis of Nitric Oxide Synthase Inhibitors
- S-2-amino-5-azolylpentanoic Acids : Ulhaq et al. (1998) utilized S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid as lead compounds in designing 2-amino-5-azolylpentanoic acids. These compounds were more potent inhibitors of nitric oxide synthases, showcasing the importance of this chemical structure in medical research (Ulhaq et al., 1998).
Extraction and Separation Studies
- Selective Extraction of Iron(III) with 4-Methylpentan-2-ol : Gawali and Shinde (1974) used 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid solutions, emphasizing its application in analytical chemistry (Gawali & Shinde, 1974).
Aroma Compound Research
- 3-Mercapto-2-methylpentan-1-ol in Onions : Widder et al. (2000) identified and synthesized 3-mercapto-2-methylpentan-1-ol in raw onions, providing insights into the chemistry of natural aroma compounds. They suggested a formation pathway for this compound, contributing to the understanding of flavor chemistry (Widder et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-aminopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXUFGARZZKTK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426235 | |
| Record name | L-Norvalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22724-81-8 | |
| Record name | L-Norvalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







